2-(2-Ethoxyethyl)-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
94088-38-7 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-(2-ethoxyethyl)-2-phenylbenzene |
InChI |
InChI=1S/C16H18O/c1-2-17-13-12-15-10-6-7-11-16(15)14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3 |
InChI Key |
HUCFUMWLYMWWHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Design
Established Synthetic Routes for Biphenyl (B1667301) Derivatives
The creation of the biphenyl framework is a cornerstone of modern organic synthesis, with several powerful, metal-catalyzed reactions providing reliable access to a vast array of substituted derivatives. bohrium.comrsc.org These methods offer varying degrees of functional group tolerance, regioselectivity, and efficiency.
Palladium-catalyzed cross-coupling reactions are among the most important and efficient strategies for the synthesis of both symmetrical and unsymmetrical biaryl compounds. gre.ac.uk These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. wikipedia.org
Suzuki-Miyaura Coupling: This is a widely used method for forming biphenyls, involving the reaction of an arylboronic acid or its ester with an aryl halide in the presence of a palladium catalyst and a base. gre.ac.ukontosight.ai The reaction is known for its mild conditions and high tolerance for various functional groups. gre.ac.uknih.gov For instance, a series of sterically hindered polychlorinated biphenyl derivatives were synthesized in good yields (65–98%) using a Suzuki coupling approach. nih.gov The versatility of this method allows for the synthesis of complex biphenyls by carefully selecting the coupling partners. gre.ac.ukrsc.orgresearchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. wikipedia.org While primarily used to form substituted alkenes, it can be adapted for biphenyl synthesis, particularly in intramolecular cyclizations to form fused ring systems containing a biphenyl moiety. wikipedia.orglibretexts.org The reaction typically proceeds with outstanding trans selectivity. organic-chemistry.org
Negishi Coupling: First reported in 1977, the Negishi coupling was a pioneering method for preparing unsymmetrical biaryls in good yields. organic-chemistry.org This reaction couples organozinc compounds with organic halides (aryl, vinyl, etc.) catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org Palladium catalysts generally offer higher chemical yields and functional group tolerance. wikipedia.org The reaction allows for the coupling of sp³, sp², and sp hybridized carbon atoms, making it particularly versatile in total synthesis. wikipedia.org For example, unsymmetrical 2,2'-bipyridines and biphenyl itself have been synthesized using this method. wikipedia.org
Stille Reaction: This reaction involves the coupling of an organotin compound (organostannane) with an organic electrophile, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org The reaction is highly effective for synthesizing complex molecules due to its high selectivity and tolerance for most functional groups. researchgate.netuwindsor.ca
| Reaction | Organometallic Reagent | Electrophile | Catalyst | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid/ester | Aryl halide/triflate | Palladium | Mild conditions, high functional group tolerance. gre.ac.ukontosight.ai |
| Heck | Alkene | Unsaturated halide/triflate | Palladium | Forms substituted alkenes, useful for intramolecular cyclizations. wikipedia.orglibretexts.org |
| Negishi | Organozinc | Aryl halide/triflate | Palladium or Nickel | Versatile for sp³, sp², and sp carbons; good yields for unsymmetrical biphenyls. wikipedia.orgorganic-chemistry.org |
| Stille | Organostannane | Aryl halide/triflate | Palladium | Reagents are stable to air and moisture; good for complex molecules with sensitive functional groups. wikipedia.orguwindsor.ca |
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds, including biphenyl. pearson.com In biphenyl, both rings can undergo substitution, and the phenyl substituent itself acts as an activating, ortho-, para-directing group. youtube.compearson.com Therefore, electrophilic attack, such as nitration or Friedel-Crafts reactions, tends to occur at the ortho and para positions. youtube.comrsc.org
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can be performed on biphenyl. bohrium.com For example, biphenyl can react with acyl chlorides in the presence of a Lewis acid like aluminum chloride to produce ketone derivatives. rsc.org The reactivity of biphenyl towards electrophilic substitution is greater than that of benzene (B151609). quora.com
Grignard reagents (organomagnesium halides) are highly reactive species that can function as potent nucleophiles in the formation of carbon-carbon bonds. mnstate.edulibretexts.org Their application in biphenyl synthesis is significant. One approach involves the coupling of an aryl Grignard reagent with an aryl halide, often catalyzed by transition metals like nickel in what is known as the Kumada coupling. ontosight.ai Another method involves the reaction of aryl Grignard reagents with 2-methoxybenzoates. oup.comrsc.org Biphenyl can also be an unintended side product during the formation of a Grignard reagent from an aryl halide, resulting from the coupling of the aryl radical intermediate or reaction between the formed Grignard reagent and unreacted aryl halide. mnstate.edulibretexts.orgquora.com
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. acs.org A directing metalation group (DMG) on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a stabilized aryllithium species. This species can then be trapped with an electrophile. The DoM strategy can be combined with cross-coupling reactions, such as the Suzuki-Miyaura coupling, to achieve the regiospecific synthesis of highly substituted biphenyls that might be difficult to access otherwise. acs.orgnih.govresearchgate.netacs.orgrsc.org This combined approach offers high purity and gram-scale synthesis of specific biphenyl isomers. acs.orgresearchgate.net
Specific Synthetic Pathways to 2-(2-Ethoxyethyl)-1,1'-biphenyl
While general methods provide the biphenyl core, specific functionalization is required to produce the target molecule.
The synthesis of this compound can be achieved through methods that introduce the ethoxyethyl side chain onto a pre-formed biphenyl ring. One documented method involves the reaction of 2-bromobiphenyl (B48390) with ethoxyethyl magnesium bromide, which acts as a nucleophile in a Grignard-type coupling reaction. ontosight.ai
Another potential pathway involves a classic nucleophilic substitution (SN2) reaction. youtube.com This could start with a biphenyl derivative containing a suitable leaving group at the desired position. For example, a synthetic route has been described for producing 2-bromoethyl-1,1'-biphenyl. nih.gov This intermediate, possessing a bromoethyl group, is primed for nucleophilic attack. The reaction of 2-bromoethyl-1,1'-biphenyl with a source of the ethoxide nucleophile, such as sodium ethoxide, would displace the bromide and form the target ether linkage, yielding this compound.
| Starting Material | Reagent | Reaction Type | Product |
|---|---|---|---|
| 2-Bromobiphenyl | Ethoxyethyl magnesium bromide | Grignard Coupling | This compound ontosight.ai |
| 2-Bromoethyl-1,1'-biphenyl | Sodium Ethoxide (or other ethoxide source) | Nucleophilic Substitution (SN2) | This compound |
Nucleophilic Substitution Reactions with Biphenyl Substrates
Optimization of Reaction Conditions: Solvent Effects, Temperature Regimes, and Stoichiometric Ratios
The yield and purity of this compound are highly dependent on the optimization of reaction parameters. The Williamson ether synthesis, a classic and reliable method for forming ethers, is a primary route for introducing the ethoxyethyl group. masterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing the target molecule, this would typically involve the reaction of 2-phenylphenoxide with a 2-ethoxyethyl halide or sulfonate. masterorganicchemistry.com
The choice of solvent is critical in Williamson ether synthesis. Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (B52724) are often employed as they effectively solvate the cation of the alkoxide, thereby enhancing the nucleophilicity of the oxygen anion. uvic.ca The reaction temperature also plays a significant role; typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C, with reaction times of 1 to 8 hours. uvic.ca
The stoichiometry of the reactants is another key factor to optimize. An excess of the alkylating agent, such as 2-chloroethoxyethane or 2-bromoethoxyethane, is often used to ensure complete conversion of the phenoxide. The base used to deprotonate the 2-phenylphenol (B1666276) is also crucial. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. youtube.com
Table 1: Illustrative Optimization of Williamson Ether Synthesis for an Aryl Ether
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | DMF | 70 | 4 | 85 |
| 2 | K₂CO₃ (1.5) | Acetonitrile | 80 | 6 | 78 |
| 3 | NaOH (2.0) | Ethanol/Water | Reflux | 12 | 55 |
This table is illustrative and based on general principles of Williamson ether synthesis. Actual yields for this compound may vary.
Catalyst Systems and Ligand Design in C-O Coupling Reactions
Beyond the classical Williamson ether synthesis, palladium-catalyzed C-O cross-coupling reactions have emerged as a powerful tool for the formation of diaryl and alkyl aryl ethers. These reactions typically involve the coupling of an aryl halide or triflate with an alcohol or phenol (B47542) in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this could involve the coupling of 2-halobiphenyl with 2-ethoxyethanol.
The success of these couplings is highly dependent on the design of the ligand coordinated to the palladium center. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, along with the specific ligand, can significantly influence the reaction's efficiency and substrate scope.
Radical-Mediated Ethoxyethylation Reactions
While less common for the synthesis of simple ethers, radical-mediated reactions could offer an alternative pathway. The direct functionalization of the biphenyl scaffold via a radical process is an area of ongoing research. Conceptually, a radical generated from an ethoxyethyl precursor could add to the biphenyl aromatic system. However, controlling the regioselectivity of such a reaction to favor the 2-position would be a significant challenge, likely leading to a mixture of isomers.
Multi-Step Synthetic Sequences from Simpler Precursors
The synthesis of this compound can be envisioned from more fundamental starting materials through multi-step sequences. One plausible route begins with the synthesis of the biphenyl core, followed by functionalization.
A common method for forming the biphenyl scaffold is the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. ontosight.ai For instance, 2-bromophenylboronic acid could be coupled with benzene (though less practical) or a phenyl Grignard reagent. Alternatively, the Ullmann reaction, which uses a copper catalyst to couple two aryl halides, could be employed. ontosight.ai One specific method for the synthesis of this compound involves the reaction of 2-bromobiphenyl with ethoxyethyl magnesium bromide, a Grignard reagent, in the presence of a suitable catalyst. ontosight.ai
Another approach involves starting with biphenyl itself and introducing the desired functionality. This would necessitate a regioselective functionalization at the 2-position, which can be challenging. A potential sequence could involve the sulfonation or halogenation of biphenyl, followed by separation of the 2-substituted isomer and subsequent conversion to 2-phenylphenol. This phenol can then be etherified as described previously. The synthesis of biphenyl itself can be achieved through the Fittig reaction, where an aryl halide is treated with sodium metal in the presence of dry ether. quora.com
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
The purification of the final product, this compound, and its synthetic intermediates is crucial for obtaining a compound of high purity. Common techniques include column chromatography and recrystallization.
Column Chromatography: Silica gel column chromatography is a standard method for separating organic compounds based on their polarity. uvic.ca For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically used as the eluent. libretexts.org The optimal solvent system is usually determined by thin-layer chromatography (TLC) prior to running the column. A gradient elution, where the polarity of the solvent system is gradually increased, can be effective for separating the desired product from both less polar byproducts and more polar impurities.
Table 2: Typical Solvent Systems for Silica Gel Chromatography of Aryl Ethers
| Eluent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (9:1) | Low | Separation of non-polar compounds. |
| Hexane / Ethyl Acetate (4:1) | Medium-Low | General purpose for moderately non-polar compounds. |
| Hexane / Ethyl Acetate (1:1) | Medium | Separation of moderately polar compounds. |
| Dichloromethane | Medium | For compounds with good solubility in chlorinated solvents. |
This table provides general guidance. The optimal eluent for this compound would need to be determined experimentally.
Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. mnstate.edu An ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For biphenyl derivatives, which are often crystalline solids, solvents like ethanol, methanol, or a mixture of solvents (e.g., ethanol-water) can be effective. mnstate.edu The process involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the mother liquor.
Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution Patterns on the Biphenyl (B1667301) Core
The introduction of substituents onto the aromatic rings of 2-(2-ethoxyethyl)-1,1'-biphenyl through electrophilic aromatic substitution (EAS) is a key transformation. The reaction's outcome is dictated by the directing effects of the pre-existing 2-(2-ethoxyethyl) group and the inherent reactivity of the biphenyl system.
Regioselectivity and Steric Hindrance Considerations
The biphenyl system itself directs incoming electrophiles to the ortho and para positions of the unsubstituted ring, as these positions are activated by the phenyl substituent. pearson.comyoutube.com However, in this compound, the presence of the substituent on one of the rings significantly influences the regioselectivity.
The 2-(2-ethoxyethyl) group is an activating group due to the electron-donating nature of the alkyl ether, which directs incoming electrophiles to the ortho and para positions of the substituted ring. youtube.com The primary positions for substitution are therefore the 4'-position on the unsubstituted ring and the 3-, 5-, and 6-positions on the substituted ring.
However, steric hindrance plays a crucial role in determining the final product distribution. The bulky 2-(2-ethoxyethyl) group, coupled with the non-planar nature of the biphenyl rings, significantly hinders the approach of electrophiles to the positions ortho to the substituent (the 3- and 6-positions). Consequently, substitution is generally favored at the less sterically hindered para-position (5-position) of the substituted ring and the 4'-position of the unsubstituted ring.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Predicted Product Distribution | Rationale |
| 4'- | Major | Electronically activated and sterically accessible. |
| 5- | Major | Electronically activated (para to the activating group) and sterically accessible. |
| 3- | Minor | Electronically activated (ortho to the activating group) but sterically hindered. |
| 6- | Minor | Electronically activated (ortho to the activating group) and highly sterically hindered due to proximity to the other phenyl ring. |
| 2'-, 3'-, 5'-, 6'- | Minor to Negligible | Less activated compared to the 4'-position. |
This table is based on general principles of electrophilic aromatic substitution and steric effects.
Reactions Involving the Ether Linkage and Ethoxyethyl Moiety
The ethoxyethyl side chain of this compound presents its own set of reactive possibilities, primarily centered around the ether bond.
Cleavage Reactions of the Ether Bond (e.g., with Lewis Acids, Strong Nucleophiles)
The ether bond in the 2-(2-ethoxyethyl) group is susceptible to cleavage under strong acidic conditions, typically employing hydrogen halides like hydrogen iodide (HI) or hydrogen bromide (HBr), or with Lewis acids such as boron tribromide (BBr₃). youtube.commasterorganicchemistry.comyoutube.com Given that the ether is primary on both sides of the oxygen atom, the cleavage mechanism is likely to proceed via an SN2 pathway. masterorganicchemistry.com
In a reaction with a strong nucleophilic acid like HI, the oxygen atom is first protonated to form a good leaving group. The iodide ion, a strong nucleophile, then attacks the less sterically hindered carbon atom, leading to the cleavage of the C-O bond. In the case of this compound, this would result in the formation of 2-(2-hydroxyethyl)-1,1'-biphenyl and ethyl iodide. If an excess of the acid is used, the newly formed alcohol can be further converted to the corresponding alkyl halide.
Table 2: Products of Ether Cleavage of this compound
| Reagent | Conditions | Major Products |
| HI (1 equivalent) | Heat | 2-(2-Hydroxyethyl)-1,1'-biphenyl, Ethyl iodide |
| HI (excess) | Heat | 2-(2-Iodoethyl)-1,1'-biphenyl, Ethyl iodide, Water |
| BBr₃ | Inert solvent | 2-(2-Hydroxyethyl)-1,1'-biphenyl, Ethyl bromide |
This table illustrates the expected products based on established ether cleavage mechanisms.
Oxidative Transformations
Specific oxidative transformations targeting the ethoxyethyl moiety of this compound are not well-documented in the literature. However, general principles of oxidation of ethers can be considered. Strong oxidizing agents could potentially lead to the cleavage of the ether bond or oxidation at the benzylic-like position (the carbon adjacent to the biphenyl ring). Fungal peroxygenases have been shown to catalyze the H₂O₂-dependent cleavage of various ethers, including cyclic and alkyl ethers, through a hydrogen abstraction and oxygen rebound mechanism. nih.gov This type of enzymatic oxidation of this compound would likely yield 2-formyl-1,1'-biphenyl and ethanol.
Reductive Transformations
Information regarding the specific reductive transformations of the ethoxyethyl group in this compound is scarce. The ether linkage itself is generally stable to most reducing agents. However, a solution of sodium biphenyl in 2-ethoxyethyl ether is known to be a powerful reducing agent, capable of reducing various functional groups. sigmaaldrich.com This suggests that under specific conditions, the solvent itself (2-ethoxyethyl ether) can participate in reduction reactions, though this is a property of the reagent system rather than a transformation of the substrate under typical reductive conditions. The biphenyl core can be reduced under harsh conditions, for example, using catalytic hydrogenation at high pressure and temperature, which would yield 2-(2-ethoxyethyl)bicyclohexyl.
Potential for Coordination Chemistry and Ligand Formation
The presence of an ether oxygen atom in the ethoxyethyl side chain of this compound introduces the potential for this molecule to act as a hemilabile ligand. Hemilability refers to the ability of a chelating ligand to have one donor atom that can reversibly bind and dissociate from a metal center while another donor atom remains firmly attached. In the case of a phosphine-functionalized derivative of this compound, the ether oxygen could coordinate to a metal center and subsequently de-coordinate to create a vacant site for catalysis, while a more strongly coordinating phosphorus atom remains bound.
While specific studies on the complexation of this compound itself are not extensively documented in publicly available literature, the coordination chemistry of analogous ether-functionalized biphenyl phosphine (B1218219) ligands has been a subject of significant research. These studies provide a strong basis for understanding the potential complexation behavior of this compound derivatives.
Transition metal complexes of such ligands are typically synthesized by reacting a suitable metal precursor, such as a metal halide or a complex with labile ligands, with the ether-functionalized biphenyl phosphine. nih.gov The resulting complexes often feature the phosphorus atom of the phosphine group strongly coordinated to the metal center, with the ether oxygen atom potentially occupying another coordination site.
Palladium complexes of biaryl phosphines are particularly well-studied due to their catalytic applications. liv.ac.uknih.gov The synthesis of such complexes can be achieved through methods like the Suzuki coupling of functionalized aryl halides with arylboronic acids to construct the biphenyl backbone, followed by introduction of the phosphine group. liv.ac.uk
Below is a data table illustrating representative examples of transition metal complexes formed with ether-functionalized biaryl phosphine ligands, which serve as models for the potential complexation of functionalized this compound.
| Ligand | Metal Precursor | Resulting Complex Type | Coordination Geometry | Reference |
| o-(Diphenylphosphino)anisole | RuCl₂(PPh₃)₃ | Dichlorobis(o-(diphenylphosphino)anisole)ruthenium(II) | Octahedral | acs.org |
| Polysiloxane-bound ether-phosphine | PdCl₂(COD) | Cl₂Pd(P~O)₂ | Square Planar | nih.gov |
| (2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine | Pd(OAc)₂ | Palladium(II) Acetate (B1210297) Complex | Square Planar | researchgate.net |
Interactive Data Table
| Ligand | Metal Precursor | Resulting Complex Type | Coordination Geometry | Reference |
|---|---|---|---|---|
| o-(Diphenylphosphino)anisole | RuCl₂(PPh₃)₃ | Dichlorobis(o-(diphenylphosphino)anisole)ruthenium(II) | Octahedral | acs.org |
| Polysiloxane-bound ether-phosphine | PdCl₂(COD) | Cl₂Pd(P~O)₂ | Square Planar | nih.gov |
| (2′,6′-dimethoxy-[1,1′-biphenyl]-2-yl)phosphine | Pd(OAc)₂ | Palladium(II) Acetate Complex | Square Planar | researchgate.net |
The hemilabile nature of ether-functionalized biphenyl phosphine ligands is a key feature that can be exploited in homogeneous catalysis. acs.orgnih.gov The reversible coordination of the ether oxygen allows for the creation of a vacant coordination site on the metal catalyst during the catalytic cycle. This vacant site is often necessary for the binding and activation of substrates.
In a typical catalytic cycle, the ligand is initially chelated to the metal center through both the strong phosphine donor and the weaker ether donor. Upon introduction of a substrate, the ether linkage can dissociate, opening up a coordination site for the substrate to bind. After the substrate has been transformed and the product is released, the ether oxygen can re-coordinate to the metal center, regenerating the stable form of the catalyst. This dynamic behavior can lead to enhanced catalytic activity and selectivity compared to ligands that are rigidly coordinated.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are prime examples where ligands of this type have shown significant utility. e-bookshelf.de The steric and electronic properties of the biaryl phosphine ligand can be fine-tuned to optimize the catalytic performance for specific substrates. nih.gov For instance, bulky and electron-rich biaryl phosphine ligands are known to promote the oxidative addition of aryl halides to the palladium(0) center, a crucial step in many cross-coupling reactions.
The table below presents examples of catalytic reactions where ether-functionalized or related biaryl phosphine ligands have been employed, highlighting the potential catalytic roles for complexes of functionalized this compound.
| Catalytic Reaction | Catalyst System | Ligand Type | Role of the Ligand | Reference |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Biaryl Phosphine | 2-(Dicyclohexylphosphino)biphenyl | Promotes oxidative addition and reductive elimination | e-bookshelf.de |
| C-N Cross-Coupling | Palladium / Dialkylbiaryl Phosphine | Dialkylbiaryl phosphine | Enhances catalyst activity and stability | nih.gov |
| [2+2+2] Cycloaddition | Rh(I) / Thioether-functionalized NHC | Hemilabile thioether-functionalized NHC | Modulates electron density and facilitates transformation | acs.orgnih.gov |
Interactive Data Table
| Catalytic Reaction | Catalyst System | Ligand Type | Role of the Ligand | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / Biaryl Phosphine | 2-(Dicyclohexylphosphino)biphenyl | Promotes oxidative addition and reductive elimination | e-bookshelf.de |
| C-N Cross-Coupling | Palladium / Dialkylbiaryl Phosphine | Dialkylbiaryl phosphine | Enhances catalyst activity and stability | nih.gov |
| [2+2+2] Cycloaddition | Rh(I) / Thioether-functionalized NHC | Hemilabile thioether-functionalized NHC | Modulates electron density and facilitates transformation | acs.orgnih.gov |
Advanced Characterization Techniques and Methodological Applications
Spectroscopic Analysis Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for determining the structure of a molecule in a non-destructive manner. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Experiments)
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.
¹H NMR Spectroscopy: A proton NMR spectrum of 2-(2-Ethoxyethyl)-1,1'-biphenyl would be expected to show distinct signals for the aromatic protons on the two biphenyl (B1667301) rings and the aliphatic protons of the ethoxyethyl group. The aromatic region (typically δ 7.0-8.0 ppm) would likely display a complex pattern of overlapping multiplets due to the protons on both the substituted and unsubstituted phenyl rings. The protons on the ethoxyethyl group would appear in the upfield region. Specifically, one would anticipate a triplet for the terminal methyl group (CH₃), a quartet for the adjacent methylene (B1212753) group (OCH₂CH₃), and two triplets for the two methylene groups of the ethyl linker (-CH₂CH₂O-), with their exact chemical shifts influenced by the neighboring oxygen atom and the biphenyl system. The integration of these signals would correspond to the number of protons in each unique chemical environment.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. For this compound, one would expect to see 16 distinct signals, assuming no accidental overlap. The aromatic carbons would resonate in the downfield region (typically δ 110-160 ppm), with the quaternary carbons (including the two carbons of the biphenyl linkage and the carbon attached to the ethoxyethyl group) having different chemical shifts from the protonated aromatic carbons. The aliphatic carbons of the ethoxyethyl group would appear in the upfield region (typically δ 15-70 ppm).
2D NMR Experiments: To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a series of two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, for instance, within the ethoxyethyl chain and within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connectivity between the ethoxyethyl group and the biphenyl core, as well as the linkage between the two phenyl rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, which can help to determine the preferred conformation of the molecule in solution, particularly the rotational orientation of the two biphenyl rings relative to each other.
Without experimental data, a hypothetical data table for the NMR analysis cannot be generated.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. These would include:
C-H stretching vibrations: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxyethyl group would be observed just below 3000 cm⁻¹.
C=C stretching vibrations: These would be visible in the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.
C-O stretching vibration: A strong absorption band in the region of 1050-1150 cm⁻¹ would be indicative of the ether linkage in the ethoxyethyl group.
Biphenyl ring vibrations: Characteristic bands related to the out-of-plane bending of the aromatic C-H bonds would also be present in the fingerprint region (below 1000 cm⁻¹), which can sometimes give clues about the substitution pattern of the rings.
A definitive table of IR absorption peaks cannot be provided without experimental data.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight (242.34 g/mol ).
Fragmentation Pattern: The fragmentation of the molecular ion would likely involve cleavage of the ethoxyethyl side chain. Common fragmentation pathways could include the loss of an ethoxy radical (•OCH₂CH₃), an ethoxyethyl radical (•CH₂CH₂OCH₂CH₃), or smaller fragments like ethylene (B1197577) (C₂H₄). Cleavage of the ether bond is also a probable fragmentation route. The biphenyl core itself is relatively stable, but some fragmentation of the rings might be observed under high-energy conditions.
High-Resolution Mass Spectrometry (HRMS): HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula (C₁₆H₁₈O), distinguishing it from other compounds with the same nominal mass.
A table detailing the mass-to-charge ratios and relative abundances of fragments cannot be generated without experimental spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the biphenyl chromophore. Biphenyl itself typically shows a strong absorption band (π → π* transition) around 250 nm. The presence of the ethoxyethyl substituent might cause a slight shift (either a bathochromic or hypsochromic shift) and a change in the intensity of this absorption band. The exact position of the absorption maximum (λ_max) and the molar absorptivity (ε) would need to be determined experimentally.
A data table for UV-Vis absorption cannot be created without experimental measurements.
X-ray Crystallography for Solid-State Structural Determination
Should this compound be a crystalline solid, X-ray crystallography would be the definitive method for determining its three-dimensional structure in the solid state.
Principles of Single Crystal X-ray Diffraction
This technique involves irradiating a single, well-ordered crystal of the compound with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, it is possible to calculate the electron density map of the molecule and thus determine the precise location of each atom in the crystal lattice.
A successful single-crystal X-ray diffraction study would provide a wealth of information, including:
The molecular structure: The precise bond lengths, bond angles, and torsion angles of the molecule.
The conformation: The exact rotational angle (dihedral angle) between the two phenyl rings in the solid state.
The crystal packing: How the molecules are arranged in the crystal lattice and the nature of any intermolecular interactions, such as van der Waals forces or C-H···π interactions.
This information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material. However, no published crystal structure for this compound has been found. Therefore, a table of crystallographic data cannot be presented.
Analysis of Intermolecular and Intramolecular Interactions
The spatial arrangement of the phenyl rings and the ethoxyethyl side chain in this compound is governed by a delicate balance of intramolecular and intermolecular forces. These interactions dictate the compound's conformation in different states (solid, liquid, and solution) and influence its physical properties.
Intramolecular Interactions and Conformational Analysis:
The primary intramolecular feature of biphenyl derivatives is the torsion angle between the two phenyl rings. In the gaseous phase or in solution, biphenyl itself is not planar, with a dihedral angle of approximately 45 degrees. This twisted conformation arises from a compromise between two opposing effects: the steric repulsion between the ortho-hydrogens on adjacent rings, which favors a perpendicular arrangement, and the π-conjugation between the rings, which favors planarity. ic.ac.ukresearchgate.net The substitution at the 2-position with a 2-ethoxyethyl group in this compound introduces additional steric bulk, which is expected to influence this dihedral angle. The flexible ethoxyethyl chain can adopt various conformations, further complicating the intramolecular landscape.
Intramolecular hydrogen bonding is also a possibility. While conventional hydrogen bonds are unlikely, weak C-H···O interactions between the hydrogen atoms of the biphenyl rings and the oxygen atom of the ethoxyethyl group could play a role in stabilizing certain conformations. The likelihood and strength of such interactions would depend on the spatial orientation of the side chain relative to the biphenyl system.
Intermolecular Interactions and Crystal Packing:
In the solid state, the arrangement of this compound molecules is determined by a combination of non-covalent interactions that maximize packing efficiency. For biphenyl derivatives, π-π stacking and C-H···π interactions are significant. researchgate.net
π-π Stacking: The aromatic phenyl rings can interact with each other through π-π stacking, where the electron-rich π systems of adjacent molecules align. The geometry of this stacking can be face-to-face or offset. The presence of the ethoxyethyl substituent may influence the efficiency of this stacking by introducing steric hindrance.
The interplay of these interactions results in the specific crystalline structure of the compound. A detailed analysis of these interactions often requires X-ray crystallography to determine the precise molecular arrangement in the solid state.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity. The choice of technique depends on the volatility and polarity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Applied to Compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature that can be used for its identification under a specific set of chromatographic conditions.
Following separation by GC, the eluted compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, provides a molecular fingerprint that can confirm the identity of the compound. The molecular ion peak would correspond to the molecular weight of this compound, and the fragmentation pattern would be characteristic of its structure, showing losses of fragments such as the ethoxy group or parts of the ethyl chain.
A hypothetical GC-MS analysis of a sample containing this compound would involve the following:
| Parameter | Description |
| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) would likely be suitable for separating the relatively non-polar biphenyl derivative. |
| Oven Temperature Program | A temperature gradient would be employed, starting at a lower temperature and ramping up to a higher temperature to ensure good separation and elution of the compound. |
| Injector Temperature | The injector would be heated to a temperature sufficient to vaporize the compound without causing thermal degradation. |
| Carrier Gas | Helium or hydrogen is typically used as the carrier gas. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV is the standard method for generating reproducible mass spectra. |
| Expected Molecular Ion (M+) | C16H18O has a molecular weight of 226.31 g/mol . The molecular ion peak would be expected at m/z 226. |
| Key Fragmentation Peaks | Fragments corresponding to the loss of C2H5O (m/z 45), C2H4 (m/z 28), and the biphenyl moiety (m/z 154) would be anticipated. |
This technique is highly sensitive and can be used to detect and quantify even trace amounts of this compound and any impurities present.
High-Performance Liquid Chromatography (HPLC)
For less volatile derivatives or for preparative scale purification, high-performance liquid chromatography (HPLC) is the method of choice. In HPLC, the compound is dissolved in a suitable solvent (the mobile phase) and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile and stationary phases.
For a compound like this compound, reversed-phase HPLC would be the most common approach.
| Parameter | Description |
| Stationary Phase | A non-polar stationary phase, such as C18 or C8 bonded silica, would be used. |
| Mobile Phase | A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be employed. The separation can be optimized by running an isocratic (constant mobile phase composition) or a gradient (changing mobile phase composition) elution. |
| Detector | A UV detector would be highly effective, as the biphenyl system contains a strong chromophore that absorbs UV light. The detection wavelength would be set to the λmax of the compound. |
| Purity Assessment | The purity of a sample of this compound can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. |
HPLC is not only a powerful analytical tool for purity assessment but can also be scaled up for the purification of larger quantities of the compound.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the stable conformations and electronic properties of molecules.
The defining structural feature of biphenyl (B1667301) derivatives is the dihedral angle between the two phenyl rings. In ortho-substituted biphenyls, steric hindrance plays a crucial role in determining this angle and the energy barrier to rotation around the central C-C bond. The presence of the 2-(2-ethoxyethyl) group is expected to force the phenyl rings into a non-planar conformation.
| Compound | Method/Basis Set | Calculated Dihedral Angle (°) | Calculated Torsional Barrier (kcal/mol) |
|---|---|---|---|
| 2-Methoxybiphenyl (analogue) | B3LYP/6-31G(d) | ~60° | ~5-7 |
| 2-Ethylbiphenyl (analogue) | DFT | ~65° | ~8-10 |
This table presents representative data for analogous compounds to illustrate the expected values for 2-(2-Ethoxyethyl)-1,1'-biphenyl.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic properties and reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. wikipedia.org
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Biphenyl (parent) | DFT | -6.24 | -0.45 | 5.79 |
| 2-Methoxybiphenyl (analogue) | DFT | -6.08 | -0.40 | 5.68 |
This table presents representative data for analogous compounds to illustrate the expected values for this compound.
An electrostatic potential surface (EPS) map illustrates the charge distribution of a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). youtube.com This information is crucial for predicting non-covalent interactions and sites of electrophilic or nucleophilic attack.
Molecular Dynamics (MD) Simulations for Conformational Analysis in Solution
While quantum chemical calculations are excellent for studying static structures, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior of molecules over time, particularly in a solvent environment. nih.gov For a flexible molecule like this compound, MD simulations are essential for understanding its conformational landscape in solution.
An MD simulation would model the interactions between the solute molecule and the surrounding solvent molecules, allowing for the observation of the full range of accessible conformations of the ethoxyethyl chain and the torsional fluctuations of the biphenyl unit. This provides a more realistic picture of the molecule's behavior in a chemical or biological system than static calculations alone.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods can be used to predict spectroscopic data, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool. nih.gov For this compound, distinct signals would be expected for the protons and carbons of the two different phenyl rings, as well as for the ethoxyethyl substituent. The chemical shifts of the protons on the substituted ring, particularly those ortho and para to the substituent, would be most affected. Additivity rules and DFT-based calculations can provide estimates for these shifts. youtube.comlibretexts.org
| Proton Environment | Predicted ¹H Chemical Shift Range (ppm) |
|---|---|
| Aromatic (unsubstituted ring) | 7.2 - 7.6 |
| Aromatic (substituted ring) | 6.9 - 7.4 |
| -O-CH₂- (ether) | 3.5 - 4.0 |
| -CH₂- (ethyl) | 2.6 - 2.9 |
| -CH₃ (ethyl) | 1.1 - 1.4 |
This table presents estimated chemical shift ranges for the different types of protons in this compound based on general principles and data for analogous structures.
IR Frequencies: The infrared (IR) spectrum is determined by the vibrational modes of a molecule. Computational frequency analysis can predict the positions and intensities of IR absorption bands. For this compound, characteristic vibrational frequencies would include C-H stretching from the aromatic rings and the alkyl chain, C-O-C stretching of the ether linkage, and various C-C stretching and bending modes within the aromatic rings.
Reaction Mechanism Studies through Computational Transition State Theory
Transition state theory is a fundamental concept in chemical kinetics that describes the rate of a reaction as passing through a high-energy intermediate known as the transition state. researchgate.net Computational methods can be used to locate the geometry and energy of these transition states, providing detailed insights into reaction mechanisms. youtube.comresearchgate.net
For this compound, one could computationally investigate various reactions, such as electrophilic aromatic substitution on one of the phenyl rings. By calculating the energies of the reactants, transition states, and products, one can determine the activation barriers for substitution at different positions and predict the regioselectivity of the reaction. These calculations would reveal how the ethoxyethyl substituent influences the reactivity of the biphenyl system.
Non-Covalent Interaction (NCI) Analysis
Non-covalent interactions are fundamentally governed by forces other than the sharing of electrons, encompassing a range of interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. escholarship.org The NCI method typically involves plotting the reduced density gradient (RDG) against the electron density multiplied by the sign of the second Hessian eigenvalue. This allows for the identification of regions of steric repulsion, van der Waals interactions, and hydrogen bonding.
Intramolecular Interactions:
In this compound, the presence of the 2-(2-ethoxyethyl) substituent introduces additional intramolecular interactions. The ethoxyethyl group can interact with the adjacent phenyl ring through various non-covalent forces. These can include:
Steric Interactions: The bulkiness of the ethoxyethyl group will induce steric hindrance with the adjacent phenyl ring, influencing the torsional angle between the two rings. This is analogous to the steric interactions observed between ortho-hydrogen atoms in biphenyl. iucr.org
Intermolecular Interactions:
In the solid state or in solution, molecules of this compound will interact with each other through a variety of intermolecular non-covalent forces. These interactions will dictate the crystal packing and bulk properties of the compound. Based on the structure, the following intermolecular interactions are anticipated:
π-π Stacking: The aromatic phenyl rings are capable of engaging in π-π stacking interactions. These can occur in various geometries, such as face-to-face or slipped-parallel arrangements. banglajol.info The presence of the ethoxyethyl substituent may influence the specific mode of stacking.
C-H···π Interactions: As with the intramolecular interactions, intermolecular C-H···π interactions are also likely, where hydrogen atoms from one molecule interact with the phenyl rings of a neighboring molecule. pyvot.tech
Dipole-Dipole Interactions: The presence of the oxygen atom in the ethoxy group introduces a polar component to the molecule, leading to the possibility of dipole-dipole interactions between molecules. pyvot.tech
Theoretical studies on para-substituted biphenyl derivatives have demonstrated that specific intermolecular contacts, such as C-H···C-H, play a crucial role in the formation of layers in the crystal structure. researchgate.net The nature of the substituents can significantly influence the packing mode, leading to either closely packed or looser arrangements. researchgate.net For instance, studies on biphenyl esters have shown that the presence and position of alkoxy chains can dictate the packing of core moieties. tandfonline.com
The table below summarizes the probable non-covalent interactions in this compound.
| Interaction Type | Interacting Moieties | Nature of Interaction |
| Intramolecular | ||
| C-H···π | Hydrogen atoms of the ethoxyethyl chain and the adjacent phenyl ring | Weakly attractive, dispersion-driven |
| Steric Repulsion | Ortho-hydrogen on one phenyl ring and the ethoxyethyl group on the other | Repulsive, influences dihedral angle |
| Intermolecular | ||
| π-π Stacking | Phenyl rings of adjacent molecules | Attractive, involves π-electron systems |
| C-H···π | Hydrogen atoms of one molecule and the phenyl rings of another | Weakly attractive, contributes to crystal packing |
| van der Waals | All atoms of adjacent molecules | General attractive forces |
| Dipole-Dipole | Oxygen atom of the ethoxy group and other polar regions of adjacent molecules | Attractive, based on partial charges |
It is important to note that the actual strength and geometry of these interactions in this compound can only be definitively determined through specific computational NCI analysis and experimental crystallographic studies.
Non Biological Applications and Material Science Contexts
Potential as a Synthetic Intermediate for Advanced Organic Materials
The unique combination of a rigid biphenyl (B1667301) group and a flexible ethoxyethyl chain in 2-(2-Ethoxyethyl)-1,1'-biphenyl makes it a promising candidate as a building block for advanced organic materials. Biphenyl derivatives are known for their applications in liquid crystals and other materials with unique optical and electrical properties. ontosight.ai
Monomer in Polymer Synthesis
While direct studies on the use of this compound as a monomer are not extensively documented, the structural motifs present in the molecule suggest its potential in polymer synthesis. Biphenyl moieties are utilized in creating crosslinked polymers. For instance, monomers containing biphenyl groups, such as acrylated phenylphenols, have been used to synthesize polymers with noncovalent pi-pi stacking interactions within their three-dimensional networks. nih.gov The biphenyl core of this compound could similarly be functionalized, for example, by introducing polymerizable groups like acrylates or oxazolines, to create novel polymers.
The presence of the ethoxyethyl group can also influence the properties of the resulting polymer. This flexible side chain could impact the polymer's solubility, glass transition temperature, and mechanical properties. Research on polymers containing cyclic imino ethers with biphenyl structures has shown the potential to create liquid-crystalline polymers. researchgate.net This suggests that polymers derived from this compound could exhibit interesting phase behaviors.
Table 1: Potential Polymerization Strategies for this compound Derivatives
| Polymerization Type | Functionalization Required | Potential Polymer Properties |
| Free Radical Polymerization | Acrylation or methacrylation of the biphenyl or ethoxyethyl group. | Crosslinked networks, potentially with liquid crystalline phases. |
| Cationic Ring-Opening Polymerization | Conversion to a cyclic imino ether derivative. | Hyperbranched polymers with etheramide structures. |
| Polycondensation | Introduction of functional groups like hydroxyl or carboxylic acid on the biphenyl rings. | Polyesters or polyamides with tailored thermal and mechanical properties. |
Components in Functional Coatings or Resins
The properties of this compound also suggest its utility as a component in functional coatings and resins. Biphenyl derivatives are known to be used in the production of a range of materials, including those for agriculture and liquid crystals. nih.gov A related compound, 2-([1,1'-Biphenyl]-2-yloxy)ethyl acrylate, is used in photosensitive chemicals and is involved in the manufacturing of printing inks and adhesives. This indicates that biphenyl structures with ether linkages are valuable in coating applications.
The ethoxyethyl group in this compound can enhance adhesion and act as a reactive diluent in certain resin formulations. Glycol ethers, which share the ethoxyethyl moiety, are commonly used as solvents and coalescing agents in paints and coatings. Therefore, incorporating this compound into a coating formulation could improve film formation, durability, and resistance to environmental factors. Research on functional biphenyl derivatives has shown their utility in creating anisotropic nanomaterials, which could be applied in advanced coatings. researchgate.net
Role in Industrial Chemical Processes
The chemical structure of this compound suggests its potential utility in various industrial chemical processes, particularly due to its solvent-like characteristics and its relation to commercially significant chemical classes.
Solvent Properties and Co-Solvent Applications
The related compound, 2-ethoxyethyl ether, is used as a solvent for sodium biphenyl complexes, highlighting its ability to solvate organometallic reagents. sigmaaldrich.com Glycol ethers, in general, are known for their excellent solvent properties, being miscible with both water and many organic solvents. nih.gov It is plausible that this compound could serve as a high-boiling point solvent or a co-solvent in specialized applications where a combination of aromatic and ether functionalities is beneficial.
Table 2: Inferred Solvent Properties of this compound based on Related Compounds
| Property | Related Compound | Inferred Property for this compound |
| Boiling Point | Biphenyl: 255°C dcceew.gov.au | High boiling point, likely above 200°C |
| Solubility | Biphenyl: Insoluble in water, soluble in organic solvents wikipedia.org | Likely soluble in common organic solvents, with limited water solubility. |
| Polarity | 2-Ethoxyethyl ether: Polar | Moderately polar due to the ether linkage. |
| Hydrogen Bonding | 2-Ethoxyethanol: Hydrogen bond acceptor and donor | Can act as a hydrogen bond acceptor. |
Use in Specific Chemical Formulations (e.g., Glycol Ethers and Acetates)
The ethoxyethyl group in this compound places it in the family of glycol ethers. Glycol ethers and their acetates are widely used in industrial formulations. For example, 2-ethoxyethyl acetate (B1210297) is used as a solvent for cellulose, resins, and in various coating applications. ca.govwikipedia.org It is synthesized from 2-ethoxyethanol, a compound structurally similar to the side chain of this compound.
Given this relationship, it is conceivable that this compound could be used in similar formulations where the presence of the bulky, hydrophobic biphenyl group could impart specific properties such as improved compatibility with certain polymers or enhanced performance characteristics in demanding applications. The compound could potentially be a precursor for the synthesis of novel glycol ether acetates with unique properties.
Q & A
Q. What are the optimal synthetic routes for 2-(2-Ethoxyethyl)-1,1'-biphenyl, and how can reaction conditions be systematically optimized?
- Methodological Answer : Focus on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using biphenyl-derived precursors. Key catalysts include chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)palladium(II) (Pd: 12.57%, CAS 1445085-55-1) . Optimize solvent polarity (e.g., THF or dioxane), temperature (60–100°C), and stoichiometry of ethoxyethyl substituents. Monitor reaction progress via TLC or GC-MS, and isolate products using column chromatography with hexane/ethyl acetate gradients. Validate purity using ≥98% GC thresholds .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Employ a multi-technique approach:
- NMR : Use - and -NMR to confirm ethoxyethyl substitution patterns and biphenyl backbone integrity. Compare chemical shifts to databases like NIST Chemistry WebBook .
- X-ray crystallography : Resolve crystal structures to analyze bond angles and steric effects (e.g., biphenyl torsion angles) .
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict electronic properties (HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .
Q. What strategies are recommended for preliminary toxicity screening of this compound?
- Methodological Answer : Follow EPA’s toxicological review framework for biphenyl derivatives :
- Conduct acute toxicity assays (OECD 423) using rodent models.
- Measure metabolic stability via liver microsome incubations (human/rat, 37°C, NADPH cofactor).
- Screen for endocrine disruption using reporter gene assays (e.g., ERα/AR transactivation).
- Note: No chronic toxicity data exists for this specific compound; prioritize gap analysis via EPA’s HERO database .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in catalytic systems?
- Methodological Answer : Use kinetic isotope effects (KIEs) and deuterium labeling to probe reaction mechanisms (e.g., C–H activation vs. oxidative addition pathways). For palladium-catalyzed reactions, employ in-situ IR spectroscopy to detect intermediates like Pd(0) or Pd(II) species. Compare turnover frequencies (TOFs) with structurally analogous catalysts (e.g., BrettPhos Pd G3, Pd: 11.74%) to assess electronic/steric contributions .
Q. What computational approaches are suitable for predicting the reactivity of this compound in complex matrices?
- Methodological Answer : Combine molecular dynamics (MD) and QSAR modeling:
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) for this compound derivatives?
- Methodological Answer : Apply a tiered validation protocol:
- Re-examine sample purity via HPLC-UV/HRMS (resolution >30,000).
- Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with crystallographic data (e.g., C–O bond lengths in ethoxy groups) .
- If discrepancies persist, consider dynamic effects (e.g., rotameric equilibria) via variable-temperature NMR .
Q. What methodologies enable enantioselective synthesis of chiral this compound derivatives?
- Methodological Answer : Utilize asymmetric catalysis:
- Chiral ligands: Synthesize phosphine ligands (e.g., RuPhos) with Pd(II) catalysts (Pd: 12.72%) to induce axial chirality .
- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or circular dichroism (CD).
- Optimize reaction enantioselectivity by tuning solvent polarity (e.g., toluene vs. DMF) and temperature (-20°C to 25°C) .
Q. How can structure-activity relationships (SARs) be established for this compound in biological systems?
- Methodological Answer : Design a modular SAR study:
- Synthesize derivatives with varied substituents (e.g., methoxy, nitro) at the biphenyl core.
- Test antimicrobial activity via broth microdilution (CLSI M07-A10) and anticancer potency via MTT assays (IC50 vs. HeLa cells).
- Correlate electronic parameters (Hammett σ values) with bioactivity using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
